molecular formula C12H11Cl2NO3S B2537023 4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione CAS No. 957002-76-5

4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione

Cat. No.: B2537023
CAS No.: 957002-76-5
M. Wt: 320.18
InChI Key: ONFXWNHSHPQFDF-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione is a chemical compound that belongs to the class of thiazinane derivatives. This compound is characterized by the presence of a dichlorobenzyl group attached to a thiazinane ring, which is further substituted with a methyl group and three keto groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the reaction of 2,4-dichlorobenzyl chloride with a thiazinane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of alcohol derivatives.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiazinane derivatives.

Scientific Research Applications

4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione can be compared with other similar compounds, such as:

    2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.

    2,4-Dichlorobenzoyl chloride: Used in the synthesis of various organic compounds.

    2,4-Dichlorobenzonitrile: Used as an intermediate in the synthesis of agrochemicals.

The uniqueness of this compound lies in its thiazinane ring structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methyl]-2-methyl-1-oxo-1,4-thiazinane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO3S/c1-7-12(17)15(11(16)6-19(7)18)5-8-2-3-9(13)4-10(8)14/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFXWNHSHPQFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1=O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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